molecular formula C33H25N5O7 B12278605 (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate

(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate

Cat. No.: B12278605
M. Wt: 603.6 g/mol
InChI Key: GYWXCGCYUKCQOA-UHFFFAOYSA-N
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Description

The compound (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with a pyrrolopyrimidine moiety, a benzoyloxy group, and dibenzoate esters. The presence of multiple functional groups makes it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and cyano compounds.

    Introduction of the tetrahydrofuran ring: This step may involve the use of carbohydrate derivatives or other suitable starting materials, followed by ring-closing reactions.

    Esterification: The final steps involve esterification reactions to introduce the benzoyloxy and dibenzoate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate:

    Chemistry: As a versatile intermediate for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving nucleic acids or proteins.

    Medicine: Potential therapeutic applications due to its structural similarity to nucleoside analogs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nucleoside analogs: Compounds such as zidovudine or lamivudine share structural similarities and are used in antiviral therapies.

    Pyrrolopyrimidine derivatives: Other compounds in this class may have similar biological activities or chemical reactivity.

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C33H25N5O7

Molecular Weight

603.6 g/mol

IUPAC Name

[5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C33H25N5O7/c34-16-23-17-38(29-25(23)28(35)36-19-37-29)30-27(45-33(41)22-14-8-3-9-15-22)26(44-32(40)21-12-6-2-7-13-21)24(43-30)18-42-31(39)20-10-4-1-5-11-20/h1-15,17,19,24,26-27,30H,18H2,(H2,35,36,37)

InChI Key

GYWXCGCYUKCQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)C#N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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